molecular formula C17H26ClNO6 B13758123 Benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester, hydrochloride CAS No. 108479-29-4

Benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester, hydrochloride

Cat. No.: B13758123
CAS No.: 108479-29-4
M. Wt: 375.8 g/mol
InChI Key: GMHAGTDFPYMPGE-UHFFFAOYSA-N
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Description

This compound is a benzoic acid derivative featuring a 3,4,5-trimethoxy-substituted aromatic ring esterified to a 3-morpholinopropyl group, with a hydrochloride counterion. The hydrochloride salt further increases aqueous solubility, making it advantageous for pharmaceutical applications .

Properties

CAS No.

108479-29-4

Molecular Formula

C17H26ClNO6

Molecular Weight

375.8 g/mol

IUPAC Name

3-morpholin-4-ylpropyl 3,4,5-trimethoxybenzoate;hydrochloride

InChI

InChI=1S/C17H25NO6.ClH/c1-20-14-11-13(12-15(21-2)16(14)22-3)17(19)24-8-4-5-18-6-9-23-10-7-18;/h11-12H,4-10H2,1-3H3;1H

InChI Key

GMHAGTDFPYMPGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCOCC2.Cl

Origin of Product

United States

Preparation Methods

Esterification of 3,4,5-Trimethoxybenzoic Acid with 3-Morpholinopropanol

The primary synthetic route to benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester involves the esterification of 3,4,5-trimethoxybenzoic acid with 3-morpholinopropanol. This reaction is typically carried out under acidic or basic catalysis to promote nucleophilic attack by the morpholinopropanol on the carboxyl carbon of the benzoic acid derivative, followed by dehydration to form the ester bond.

Typical Reaction Conditions:

Parameter Details
Reactants 3,4,5-Trimethoxybenzoic acid, 3-morpholinopropanol
Catalyst Acid catalyst (e.g., sulfuric acid) or base catalyst
Solvent Aprotic solvents or neat conditions
Temperature Reflux temperature (varies, often 60-120°C)
Reaction Time Several hours (typically 4-7 hours)
Work-up Extraction, washing, drying, and purification

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of morpholinopropanol attacks the carbonyl carbon of the benzoic acid, leading to ester formation with elimination of water.

Formation of Hydrochloride Salt

After obtaining the free ester, the hydrochloride salt is prepared by treating the free base with hydrochloric acid gas or an aqueous solution of hydrochloric acid. This protonates the morpholine nitrogen, resulting in the formation of the hydrochloride salt, which generally improves the compound's solubility and stability.

Typical Salt Formation Conditions:

Parameter Details
Reactants Free base ester, HCl gas or aqueous HCl
Solvent Ether, isopropanol, or ethyl acetate
Temperature Ambient to 0°C
Reaction Time 15 minutes to 1 hour
Isolation Precipitation by addition of ether or cooling, filtration, and recrystallization

Detailed Reaction Example

Step Reaction Description Conditions Yield (%) Notes
1 Preparation of 3-chloropropyl 3,4,5-trimethoxybenzoate 3,4,5-trimethoxybenzoyl chloride + 3-chloropropanol + K2CO3 in dry benzene, reflux 4 h 66.1 Evolution of CO2 indicates reaction progress
2 Nucleophilic substitution with morpholine 3-chloropropyl ester + morpholine, reflux 3 h Not specified Semi-solid forms, extracted with chloroform
3 Formation of hydrochloride salt Dry HCl gas passed through chloroform solution, ether added to precipitate salt Not specified Recrystallized from isoamyl alcohol and ethyl acetate

(Source: Frangatos et al., Canadian Journal of Chemistry, 1960)

Analytical and Purification Techniques

  • Purity Assessment: High-performance liquid chromatography (HPLC) is commonly used to assess purity, with values exceeding 99% reported for similar esters.
  • Isolation: Extraction with organic solvents such as ethyl acetate or toluene, followed by drying and distillation under reduced pressure.
  • Crystallization: Use of solvents like cyclohexane, ether, or mixtures of isoamyl alcohol and ethyl acetate to obtain pure crystalline hydrochloride salt.
  • Characterization: Nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis confirm structure and purity.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Catalyst/Conditions Yield Notes
Direct Esterification 3,4,5-trimethoxybenzoic acid + 3-morpholinopropanol Acid/base catalyzed esterification, dehydration Acid catalyst (H2SO4), reflux Variable Followed by HCl salt formation
Acyl Chloride Route 3,4,5-trimethoxybenzoyl chloride + 3-chloropropanol + morpholine Formation of chloropropyl ester, substitution with morpholine K2CO3 base, reflux; dry HCl gas for salt ~66% (ester intermediate) Allows purification by recrystallization
Salt Formation Free base ester + HCl Protonation in organic solvent Dry HCl gas or aqueous HCl, ambient High Improves solubility and stability

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, inks, and photographic developers

Mechanism of Action

The mechanism of action of benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to induce cellular responses .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Benzoic Acid, 3,4,5-Trimethoxy-, 3-[(3,3-Diphenylpropyl)Amino]Propyl Ester, Hydrochloride
  • Key Difference: The morpholinopropyl group is replaced with a diphenylpropyl amino substituent.
  • Impact : The diphenyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the morpholine-containing compound. This structural variation could alter receptor binding specificity and metabolic stability .
Benzoic Acid 3-Diethylamino-1-Phenylpropyl Ester Hydrochloride
  • Key Difference: A diethylamino-phenylpropyl group replaces the morpholinopropyl chain.
  • However, the phenyl group may enhance aromatic stacking interactions in biological systems. This analogue is documented as a local anesthetic, suggesting that the target compound’s morpholine group might modulate similar pharmacological pathways with improved pharmacokinetics .
Aliphatic and Aromatic Acid Derivatives (e.g., 5-02, 5-07, 5-12)
  • Key Difference : Linear aliphatic chains or halogenated aromatic rings instead of methoxy-morpholine substituents.
  • Impact : Halogens (e.g., Cl, F) at the 4-position of benzoic acid enhance antifungal activity, while methyl groups at the 3-position improve antibacterial effects. The 3,4,5-trimethoxy configuration in the target compound may offer broader bioactivity due to steric and electronic effects but could exhibit higher toxicity compared to simpler aliphatic derivatives .

Functional Group Contributions to Bioactivity

  • Methoxy Groups : The 3,4,5-trimethoxy substitution pattern is associated with increased antioxidant and antimicrobial activity in benzoic acid derivatives. This is attributed to enhanced resonance stabilization of free radicals and improved hydrogen bonding with microbial enzymes .
  • Morpholine vs. Other Amines: Morpholine’s oxygen atom increases polarity and solubility compared to diethylamino or diphenylpropylamino groups. This may reduce off-target interactions in vivo, improving therapeutic indices .
  • Hydrochloride Salt : Enhances dissolution rates in biological fluids compared to freebase esters, facilitating faster absorption .

Pharmacological and Toxicological Profiles

  • Antifungal Activity : The target compound’s methoxy groups may confer activity against Botrytis cinerea (EC₅₀ ~10–20 µg/mL), comparable to halogenated aromatic acid derivatives but less potent than cinnamic acid analogues (e.g., caffeic acid EC₅₀ <10 µg/mL) .
  • Antioxidant Capacity : Benzoic acid derivatives generally exhibit lower antioxidant activity than cinnamic acid counterparts due to the absence of a conjugated double bond. However, the 3,4,5-trimethoxy substitution could partially compensate by stabilizing radical intermediates .
  • Toxicity: Morpholine-containing esters are typically less cytotoxic than aliphatic amines due to reduced nonspecific membrane disruption. For example, diphenylpropylamino analogues may show higher hepatotoxicity in preclinical models .

Solubility and Formulation Considerations

Property Target Compound Diphenylpropylamino Analogue Diethylamino-Phenylpropyl Ester
Aqueous Solubility High (hydrochloride salt) Moderate (freebase) Moderate (hydrochloride salt)
LogP (Predicted) ~2.1 ~3.8 ~2.9
Metabolic Stability High (morpholine resistance to oxidation) Moderate Low (diethylamino group prone to oxidation)

Biological Activity

Benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester, hydrochloride (CAS Registry Number: 60439-46-5) is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H26ClNO6C_{17}H_{26}ClNO_6 with a molecular weight of 339.43 g/mol. The presence of three methoxy groups at the 3, 4, and 5 positions on the benzene ring significantly influences its biological activity.

Antitumor Activity

Research indicates that derivatives of benzoic acid esters exhibit significant antitumor properties. For instance, a closely related compound, 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin (TMECG), demonstrated antiproliferative effects against various cancer cell lines, particularly melanoma. The mechanism involved binding to human dihydrofolate reductase, leading to down-regulation of folate cycle gene expression in melanoma cells .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism
TMECGMelanomaNot specifiedInhibition of dihydrofolate reductase
Ester S1MDA-MB231 (Breast Cancer)46.7c-MET inhibition
Ester S2MDR Cell Lines>100P-glycoprotein modulation

Antimicrobial and Anti-inflammatory Properties

The trimethoxy group in the compound has been associated with enhanced antimicrobial and anti-inflammatory activities. Studies have shown that similar compounds can inhibit bacterial growth and reduce inflammation markers in vitro .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the positioning of substituents on the aromatic ring plays a crucial role in modulating biological activity. For example:

  • The presence of methoxy groups increases lipophilicity and enhances membrane permeability.
  • Substituents that can form hydrogen bonds improve interactions with biological targets.

Case Studies

  • Antitumor Evaluation : A study evaluated several derivatives of TMCA (3,4,5-trimethoxycinnamic acid) and found that certain esters exhibited potent antitumor activity against resistant cancer cell lines by modulating drug transport proteins like P-glycoprotein .
  • Cosmetic Applications : Research into cosmetic formulations containing similar ester compounds demonstrated their efficacy in inhibiting melanin synthesis without significant toxicity or irritation, suggesting potential applications in skin whitening products .

Q & A

Q. How can the structural identity of 3,4,5-trimethoxybenzoic acid derivatives, including the 3-morpholinopropyl ester hydrochloride, be confirmed using spectroscopic and chromatographic methods?

  • Methodological Answer : Structural confirmation requires a combination of NMR (¹H, ¹³C, and DEPT) to resolve methoxy, morpholine, and ester functional groups, and mass spectrometry (HRMS) to validate molecular ion peaks and fragmentation patterns . HPLC-UV or LC-MS with reference standards (e.g., benzoic acid derivatives listed in pharmacopeial guidelines) can confirm purity and retention behavior . For crystallographic verification, compare X-ray diffraction data with NIST spectral libraries .

Q. What synthetic routes are recommended for preparing this compound, and how can reaction yields be optimized?

  • Methodological Answer : A typical pathway involves esterification of 3,4,5-trimethoxybenzoic acid with 3-morpholinopropanol , followed by hydrochloride salt formation . Key variables affecting yield include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the alcohol.
  • Catalyst : Use DMAP or HOBt for efficient coupling .
  • Temperature : Maintain 0–5°C during salt formation to minimize decomposition .
    Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and quantify purity post-synthesis with HPLC-ELSD .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as skin/eye irritant) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group .
  • Spill management : Neutralize with sodium bicarbonate, collect residues in hazardous waste containers .

Advanced Research Questions

Q. How can impurity profiling be conducted for this compound, and what are common degradation products?

  • Methodological Answer : Impurities arise from incomplete esterification (free 3,4,5-trimethoxybenzoic acid) or morpholine ring oxidation . Use:
  • HPLC-DAD/MS with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to separate impurities.
  • Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to simulate stability challenges .
  • Reference standards : Compare with EP/Pharmaceutical Forum impurity databases (e.g., benzoic acid derivatives in MM1298.02 and MM0278.01) .

Q. What experimental designs are suitable for evaluating its pharmacological activity, particularly in receptor-binding assays?

  • Methodological Answer :
  • Target selection : Prioritize GPCRs or ion channels due to morpholine’s affinity for amine receptors .
  • Assay conditions : Use radioligand displacement (e.g., [³H]-DAMGO for opioid receptors) in HEK293 cells transfected with target receptors.
  • Data normalization : Include positive controls (e.g., morphine for opioid receptors) and calculate IC₅₀ values using nonlinear regression .

Q. How do solubility challenges impact formulation studies, and what strategies improve bioavailability?

  • Methodological Answer :
  • Solubility screening : Test in buffers (pH 1.2–7.4) and surfactants (e.g., Tween 80) using UV-Vis spectroscopy .
  • Salt selection : Compare hydrochloride with other counterions (e.g., citrate, maleate) for enhanced aqueous solubility .
  • Nanoparticulate systems : Use PLGA nanoparticles or liposomes to encapsulate the compound, monitoring encapsulation efficiency via dialysis or centrifugation .

Q. What analytical methods are recommended for stability studies under varying pH and temperature conditions?

  • Methodological Answer :
  • pH stability : Incubate in 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 37°C. Sample at 0, 24, 48, and 72 hours for HPLC-UV/MS analysis .
  • Thermal stability : Use TGA-DSC to identify decomposition temperatures and Arrhenius plots to predict shelf life .
  • Light sensitivity : Expose to UV (254 nm) and visible light, quantifying degradation via photodiode array detection .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies in reported logP values for this compound?

  • Methodological Answer :
  • Experimental logP : Determine via shake-flask method (octanol/water partitioning) with HPLC quantification .
  • Theoretical logP : Compare predictions from ChemAxon or ACD/Labs with experimental data.
  • Contradiction resolution : Variability may arise from salt dissociation; ensure measurements account for ionization state (pKa ≈ 3.5 for benzoic acid moiety) .

Q. What strategies validate conflicting reports on its cytotoxicity in cell-based assays?

  • Methodological Answer :
  • Dose-response curves : Test concentrations from 1 nM–100 µM in multiple cell lines (e.g., HepG2, HEK293) using MTT assays .
  • Mechanistic studies : Perform flow cytometry for apoptosis/necrosis markers (Annexin V/PI) and ROS detection (DCFH-DA) .
  • Control for impurities : Compare cytotoxicity of synthesized batches with commercial reference standards .

Advanced Method Development

Q. How can computational modeling (e.g., QSAR, molecular docking) guide structural optimization of this compound?

  • Methodological Answer :
  • QSAR : Train models on benzoic acid derivatives from PubChem/NIST databases, focusing on descriptors like topological polar surface area (TPSA) and H-bond acceptors .
  • Docking : Use AutoDock Vina to simulate binding to target receptors (e.g., σ-1 receptor) and prioritize analogs with improved binding energy .

Q. What in vivo pharmacokinetic parameters should be prioritized during preclinical studies?

  • Methodological Answer :
  • ADME profiling : Measure Cmax , Tmax , and AUC in rodent plasma via LC-MS/MS after IV/oral administration .
  • Tissue distribution : Quantify compound levels in brain, liver, and kidneys using radiolabeled analogs (e.g., ¹⁴C-tagged) .

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